molecular formula C13H13ClN2O2S B2885088 Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 440107-93-7

Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2885088
CAS No.: 440107-93-7
M. Wt: 296.77
InChI Key: KRYRBTJQLYDKSY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and an ethyl ester group attached to the carboxylate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloroaniline and ethyl chloroformate as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of an intermediate thiazole ring through cyclization, followed by esterification to introduce the ethyl ester group.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Reagents like hydrochloric acid (HCl) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.

  • Substitution Products: Halogenated or nitrated derivatives, which can be further utilized in other chemical processes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

  • Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: The compound .

  • This compound (isomer): Structural isomers with similar functional groups but different arrangements.

  • This compound (analogs): Compounds with similar core structures but varying substituents.

Uniqueness: The presence of the ethyl ester group and the specific arrangement of the chlorophenyl and thiazole rings contribute to its unique chemical and biological properties compared to its analogs and isomers.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structural arrangement that contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}ClN O2_2S, with a molecular weight of approximately 281.76 g/mol. The compound features a thiazole ring, an ethyl ester functional group, and a chlorophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC13_{13}H12_{12}ClN O2_2S
Molecular Weight281.76 g/mol
Melting Point103-105 °C
Purity≥95%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Thiazole derivatives are known to interact with bacterial enzymes and disrupt cellular processes, leading to inhibition of growth. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent .

Anticancer Effects

The anticancer properties of this compound have been explored in several studies. The thiazole moiety is linked to cytotoxic activity against cancer cell lines. For instance, studies have reported IC50_{50} values in the low micromolar range for various cancer cell lines, indicating potent antiproliferative effects. The mechanism of action is believed to involve the inhibition of specific kinases or phosphatases that regulate cell proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group enhances its lipophilicity and ability to penetrate cellular membranes, while the thiazole ring is essential for binding to biological targets. SAR studies suggest that modifications in the phenyl ring or thiazole structure can significantly influence the compound's efficacy against cancer cells .

Case Studies

  • Antimicrobial Study : A study assessed the antimicrobial activity of various thiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cytotoxicity Assessment : In a cytotoxicity assay against human cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated an IC50_{50} value of approximately 15 µM, comparable to established chemotherapeutic agents .

Properties

IUPAC Name

ethyl 2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYRBTJQLYDKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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